molecular formula C3H7NO2S2 B1681304 Thiocysteine CAS No. 5652-32-4

Thiocysteine

Cat. No. B1681304
CAS RN: 5652-32-4
M. Wt: 153.23 g/mol
InChI Key: XBKONSCREBSMCS-REOHCLBHSA-N
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Description

Thiocysteine is an S-substituted L-cysteine where the S-substituent is specified as sulfanyl . It has a role as a human metabolite and a mouse metabolite . It is a tautomer of a 3-disulfanyl-L-alanine zwitterion .


Synthesis Analysis

Thiocysteine lyases, as polyketide synthase domains, have been found to install hydropersulfide into natural products . They are involved in the biosynthesis of certain natural products, featuring thiocysteine lyases as PKS domains that directly install a -SSH group into the polyketide scaffold .


Molecular Structure Analysis

The molecular formula of Thiocysteine is C3H7NO2S2 . The IUPAC name is (2 R )-2-amino-3- (disulfanyl)propanoic acid . The InChI is InChI=1S/C3H7NO2S2/c4-2 (1-8-7)3 (5)6/h2,7H,1,4H2, (H,5,6)/t2-/m0/s1 .


Chemical Reactions Analysis

Thiocysteine lyases are involved in the installation of hydropersulfide into natural products . They are part of the hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly lines .


Physical And Chemical Properties Analysis

The molecular weight of Thiocysteine is 153.23 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Genome-Wide Meta-Analysis of Homocysteine and Methionine Metabolism

Genetic studies have unveiled the significance of the folate one-carbon metabolism (FOCM) pathway in health conditions like stroke, cardiovascular disease, and dementia. Thiocysteine, a derivative in this pathway, plays a role in methionine metabolism. A genome-wide meta-analysis identified specific genetic loci linked to homocysteine levels, highlighting the influence of this pathway on diseases such as ischemic stroke. The study emphasizes the need for comprehensive research on one-carbon metabolism regulators, which may unveil new therapeutic targets (Williams et al., 2014).

Low-Molecular-Weight Thiols in Plants

Research on low-molecular-weight (LMW) thiols, including thiocysteine, has shown their critical role in maintaining cellular redox homeostasis in plants. These compounds are instrumental in plant responses to stress and regulate cellular metabolism. The study notes a significant diversity of thiols across plant species and suggests that advanced technological methods will be crucial for identifying and understanding the roles of these thiols in plant metabolism (Pivato et al., 2014).

Clinical and Nutritional Benefits of Cysteine-Enriched Protein Supplements

L-cysteine, a compound related to thiocysteine, has been identified as a conditionally essential amino acid. It is pivotal in various metabolic pathways and plays a significant role in fighting chronic inflammation by boosting antioxidant status. The review discusses the potential of cysteine-rich proteins like keratin as high-quality functional foods for clinical investigations, highlighting the potential health benefits of enhancing antioxidant status in various disease states (McPherson & Hardy, 2011).

Future Directions

Thiocysteine lyases, which are involved in the biosynthesis of certain natural products, could be leveraged as biocatalysts to install an -SSH group into other biologically relevant scaffolds . This opens up new avenues for the synthesis of a wide range of compounds.

properties

IUPAC Name

(2R)-2-amino-3-(disulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKONSCREBSMCS-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205073
Record name Thiocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocysteine

CAS RN

5652-32-4, 6165-31-7
Record name Thiocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Mercaptocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Mercaptocysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-MERCAPTOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RZ74WA9J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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